[4-(2-Amino-acetylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13471645
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H29N3O3 |
|---|---|
| Molecular Weight | 311.42 g/mol |
| IUPAC Name | tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate |
| Standard InChI | InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-8-9-13)12-6-4-11(5-7-12)18-14(20)10-17/h11-13H,4-10,17H2,1-3H3,(H,18,20) |
| Standard InChI Key | RBNRXKZRLCSYSL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2 |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The compound’s IUPAC name is tert-butyl N-[4-[(2-aminoacetyl)amino]cyclohexyl]-N-cyclopropylcarbamate, reflecting its carbamate core, cyclohexyl-cyclopropyl framework, and glycinamide side chain . Its molecular formula (C₁₆H₂₉N₃O₃) and molecular weight (311.42 g/mol) were confirmed via high-resolution mass spectrometry . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)N(C1CCC(CC1)NC(=O)CN)C2CC2 |
| InChIKey | RBNRXKZRLCSYSL-UHFFFAOYSA-N |
| PubChem CID | 66566245 |
Stereochemical Considerations
The cyclohexyl ring adopts a chair conformation, with the trans-1,4-substitution pattern confirmed by NMR studies. The cyclopropyl group introduces steric constraints, potentially influencing binding interactions in biological systems .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis involves three key steps :
-
Cyclohexylamine Derivatization: Trans-1,4-diaminocyclohexane is selectively protected at one amine site using tert-butyl carbamate.
-
Glycinamide Coupling: The free amine reacts with 2-chloroacetamide under basic conditions to introduce the amino-acetylamino moiety.
-
Cyclopropane Incorporation: A Mitsunobu reaction couples the intermediate with cyclopropanol, yielding the final product.
Optimization Challenges
-
Selectivity: Competing N-alkylation during cyclopropane introduction requires careful pH control .
-
Yield: Reported yields range from 45–60%, with chromatography essential for purity >95% .
Physicochemical Properties
Experimental and computational data reveal:
| Property | Value/Description |
|---|---|
| Solubility | 2.1 mg/mL in DMSO; <0.1 mg/mL in H₂O |
| LogP (Octanol-Water) | 1.92 (Predicted) |
| pKa | 8.3 (Amino group), 10.1 (Carbamate) |
| Thermal Stability | Decomposes at 218°C |
The tert-butyl group enhances lipophilicity, while the glycinamide moiety contributes to aqueous solubility .
Biological Activity and Applications
Protease Inhibition
Structural analogs in US Patent 6,395,737B1 demonstrate factor Xa inhibition (IC₅₀: 12–50 nM) . The cyclopropyl-carbamate motif may mimic transition states in serine protease active sites .
Analytical Characterization
Chromatographic Methods
-
HPLC: C18 column (ACN/H₂O + 0.1% TFA); retention time: 8.2 min.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.85 (m, 1H, cyclopropane), 3.25 (d, 2H, glycinamide).
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume